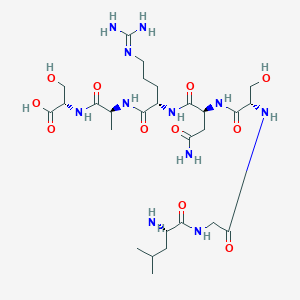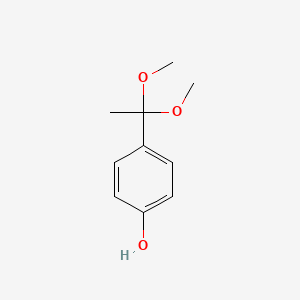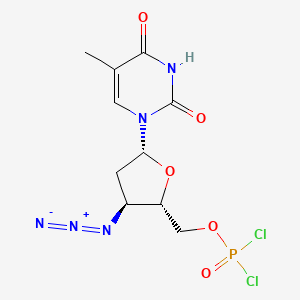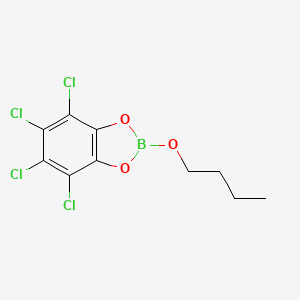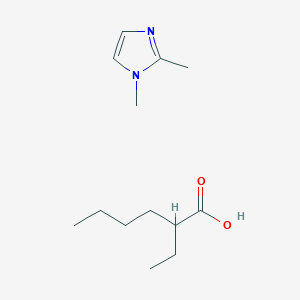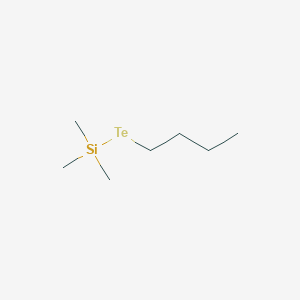![molecular formula C32H22O2 B14259883 3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] CAS No. 384807-29-8](/img/structure/B14259883.png)
3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] is a bis-chalcone compound characterized by the presence of two naphthyl groups and a phenylene bridge. Chalcones are a class of organic compounds with significant biological and chemical properties, often used as intermediates in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 1-naphthaldehyde in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product, which is then purified by recrystallization.
Analyse Chemischer Reaktionen
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone groups to saturated ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including flavones and pyrazoles.
Biology: The compound exhibits biological activities such as antioxidant, antibacterial, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] involves its interaction with various molecular targets. The α,β-unsaturated ketone groups can react with nucleophiles, leading to the formation of adducts that can interfere with biological pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] include:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has thiophene rings instead of naphthyl groups and exhibits similar biological activities.
(2E,2’E)-1,1’-(1,4-Phenylene)bis[3-(3-chlorophenyl)prop-2-en-1-one]: This compound contains chlorophenyl groups and is known for its pharmacological properties.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(4-fluorophenyl)prop-2-en-1-one]: This compound has fluorophenyl groups and is studied for its electronic properties.
These compounds share the bis-chalcone structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
384807-29-8 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-3-[4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C32H22O2/c33-31(29-13-5-9-25-7-1-3-11-27(25)29)21-19-23-15-17-24(18-16-23)20-22-32(34)30-14-6-10-26-8-2-4-12-28(26)30/h1-22H |
InChI-Schlüssel |
FRJUSNJBEHTICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

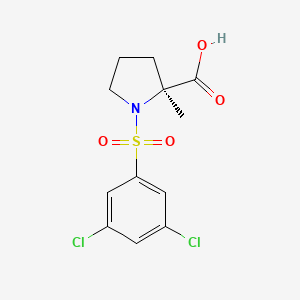
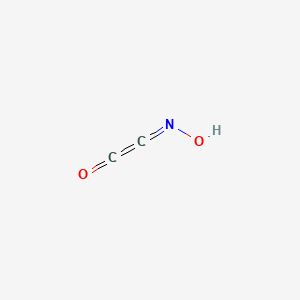
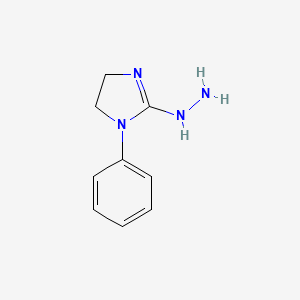
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
